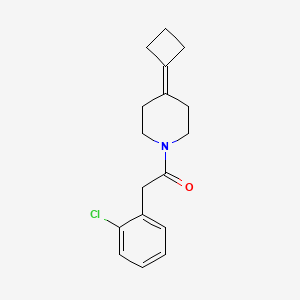
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, also known as Ketamine, is a dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine is a Schedule III controlled substance in the United States and is primarily used for anesthesia, pain management, and sedation. However, Ketamine has also been the subject of scientific research for its potential therapeutic applications in treating a range of psychiatric and neurological disorders.
Mecanismo De Acción
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone can reduce pain and improve mood in patients with depression and other psychiatric disorders. 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone also increases the release of glutamate, a neurotransmitter that is involved in learning and memory, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has a range of biochemical and physiological effects, including sedation, analgesia, dissociation, and hallucinations. 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone can also cause changes in heart rate, blood pressure, and respiratory rate, and it can increase intracranial pressure in some patients. 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has a short half-life, which means that its effects wear off quickly, making it a useful drug for short-term procedures and treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has several advantages as a research tool, including its rapid onset of action, its short duration of action, and its ability to induce dissociation and analgesia. However, 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone also has some limitations, including its potential for abuse and its side effects, such as hallucinations and dissociation. Researchers must also take care to use appropriate dosages and to monitor patients carefully to minimize the risk of adverse effects.
Direcciones Futuras
There are many potential future directions for research on 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, including its use in combination with other drugs, its potential for long-term treatment of psychiatric disorders, and its use in treating other neurological conditions, such as Alzheimer's disease and traumatic brain injury. Researchers are also exploring the use of 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone in different populations, such as children and the elderly, to determine its safety and efficacy in these groups. Additionally, researchers are investigating the molecular mechanisms underlying 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone's therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action.
Métodos De Síntesis
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of cyclobutyl chloride with piperidine to form 1-(4-cyclobutylpiperidin-1-yl)propan-1-one. This intermediate compound is then reacted with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, which is 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in treating a range of psychiatric and neurological disorders. Studies have shown that 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has rapid antidepressant effects in patients with treatment-resistant depression, and it has been used to treat depression, anxiety, and post-traumatic stress disorder (PTSD). 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has also been shown to have potential applications in treating chronic pain, migraines, and addiction.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-16-7-2-1-4-15(16)12-17(20)19-10-8-14(9-11-19)13-5-3-6-13/h1-2,4,7H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSRRHECHPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
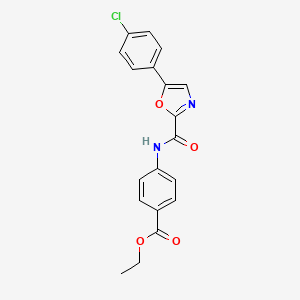
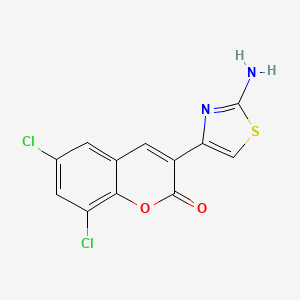
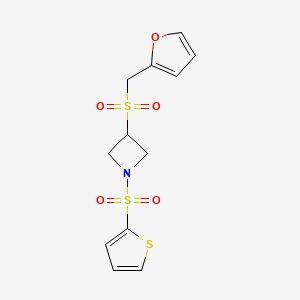
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)
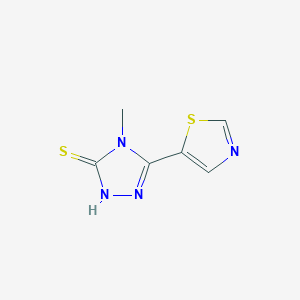

![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)
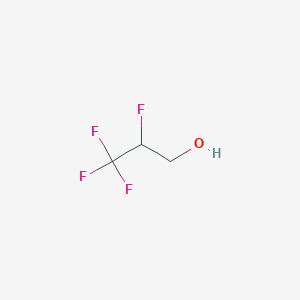
![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)